
4-(2-Methoxyethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethoxy)pyrimidine is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor. One common method is the reaction of 4-chloropyrimidine with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate as a base in reflux conditions.
Major Products Formed:
Oxidation: Formation of pyrimidine derivatives with oxidized side chains.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyethoxy)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
4-(2-Methoxyethoxy)pyrimidine can be compared with other pyrimidine derivatives such as:
4-(2-Hydroxyethoxy)pyrimidine: Similar structure but with a hydroxy group instead of a methoxy group.
4-(2-Ethoxyethoxy)pyrimidine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: The presence of the methoxyethoxy group in this compound imparts unique chemical properties, such as increased solubility and enhanced reactivity in certain chemical reactions .
Comparison with Similar Compounds
- 4-(2-Hydroxyethoxy)pyrimidine
- 4-(2-Ethoxyethoxy)pyrimidine
- 4-(2-Methoxyethoxy)-6-methylpyrimidin-2-amine
Conclusion
4-(2-Methoxyethoxy)pyrimidine is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry. Additionally, its potential therapeutic properties make it an interesting target for further research in medicine and biology.
Properties
CAS No. |
110821-13-1 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(2-methoxyethoxy)pyrimidine |
InChI |
InChI=1S/C7H10N2O2/c1-10-4-5-11-7-2-3-8-6-9-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
TWUGAYBBXCWXQT-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13029575.png)
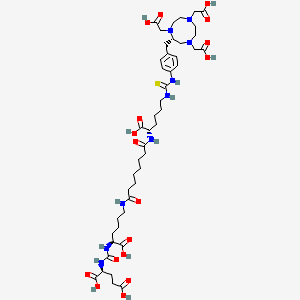

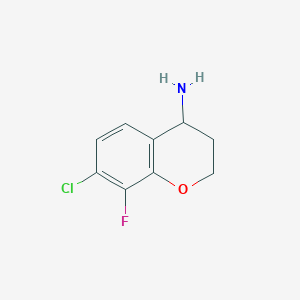
![Methyl4-hydroxy-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13029596.png)
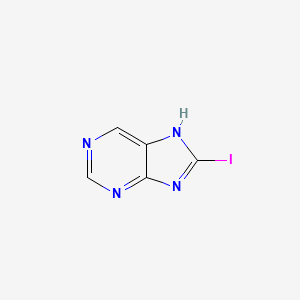
![8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13029604.png)
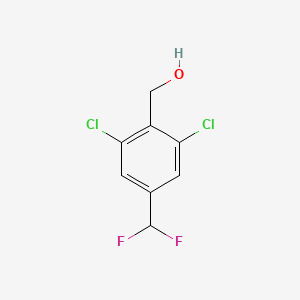

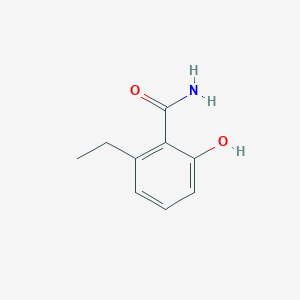
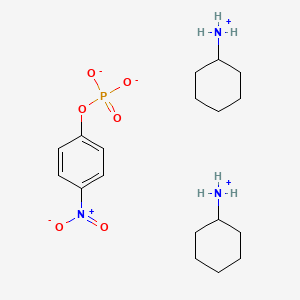
![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)

![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
